Antiproliferative Potency: Direct Head-to-Head IC50 Comparison with Tanshinone IIA Across Three Human Cancer Cell Lines
In a direct head-to-head study using the MTT assay, hydroxytanshinone IIA (the synthesized 7-hydroxylated derivative) demonstrated 4.1- to 4.5-fold greater antiproliferative potency than the parent compound tanshinone IIA across three human cancer cell lines [1]. The IC50 of hydroxytanshinone IIA against SGC-7901 gastric cancer cells was 4.18 μM, compared to 17.15 μM for tanshinone IIA (4.1-fold improvement). Against HeLa cervical cancer cells, the IC50 was 6.08 μM vs. 27.28 μM (4.5-fold improvement). Against HepG-2 hepatocellular carcinoma cells, the IC50 was 10.20 μM vs. 46.34 μM (4.5-fold improvement). All differences were statistically significant (P<0.05).
| Evidence Dimension | Antiproliferative IC50 (MTT assay, dose-dependent inhibition) |
|---|---|
| Target Compound Data | SGC-7901: IC50 = 4.18 μM; HeLa: IC50 = 6.08 μM; HepG-2: IC50 = 10.20 μM |
| Comparator Or Baseline | Tanshinone IIA: SGC-7901 IC50 = 17.15 μM; HeLa IC50 = 27.28 μM; HepG-2 IC50 = 46.34 μM |
| Quantified Difference | 4.1-fold (SGC-7901), 4.5-fold (HeLa), 4.5-fold (HepG-2); P<0.05 |
| Conditions | MTT assay; human SGC-7901 (gastric), HeLa (cervical), HepG-2 (liver) cancer cell lines; dose-dependent inhibition confirmed |
Why This Matters
For procurement decisions in oncology research, this 4–4.5× potency advantage means lower compound consumption per assay, reduced solvent burden, and potentially wider dynamic range in dose-response studies compared to using tanshinone IIA.
- [1] ZHANG Li-juan, XU Wen-qing, JIANG Cheng-feng, YANG Fu-jun, SHEN Xiu. Synthesis and in vitro Anti-Tumor Effects of Hydroxytanshinone IIA. Natural Product Research and Development. 2015;27(12):2027-2030. doi:10.16333/j.1001-6880.2015.12.005. View Source
